4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
Description
This compound features a benzimidazole core linked to a 3-methylphenoxyethyl group at position 1 and a phenyl-substituted pyrrolidin-2-one moiety at position 2. The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .
Properties
IUPAC Name |
4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-8-7-11-22(16-19)31-15-14-28-24-13-6-5-12-23(24)27-26(28)20-17-25(30)29(18-20)21-9-3-2-4-10-21/h2-13,16,20H,14-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCYDZCWYHXVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Benzimidazole Derivatives
Key Observations :
- The trifluoromethylphenyl group in ’s compound enhances hydrophobicity and may improve target engagement via fluorine-specific interactions.
- Compounds with triazole-thiazole appendages () prioritize heterocyclic diversity, which could modulate kinase inhibition profiles compared to the pyrrolidinone core .
Key Observations :
- The trifluoromethyl group in ’s compound increases molecular weight and logP, reducing aqueous solubility compared to the target compound .
- The triazole-thiazole derivatives () exhibit higher solubility in organic solvents due to polar heterocycles, whereas pyrrolidinone-containing compounds may face solubility challenges .
Key Observations :
- The bromophenyl group in Compound 9c () enhances α-glucosidase inhibition via halogen bonding, a feature absent in the target compound .
- Ruxolitinib’s ethoxyethyl chain likely facilitates entry into the hydrophobic JAK ATP-binding pocket, whereas the target compound’s 3-methylphenoxy group may offer analogous advantages .
Metabolic and Stability Profiles
Biological Activity
4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure that includes a pyrrolidinone ring, a benzodiazole moiety, and various aromatic substituents, which may influence its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
| Component | Description |
|---|---|
| Pyrrolidinone Ring | A five-membered ring containing nitrogen, contributing to the compound's basicity and potential biological activity. |
| Benzodiazole Moiety | A fused ring system that may enhance the compound's interaction with biological targets. |
| Phenoxyethyl Group | A substituent that can influence lipophilicity and receptor binding. |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Some studies suggest that benzodiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antimicrobial Properties : The presence of the phenoxy group may enhance the compound's ability to disrupt bacterial membranes.
- Neuroprotective Effects : Related compounds have shown potential in protecting neuronal cells from oxidative stress.
Comparative Analysis
A comparative analysis of similar compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one | Benzimidazole instead of benzodiazole | Anticancer activity |
| 4-{1-[2-(4-chlorophenyl)ethyl]-1H-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one | Similar framework | Potential neuroprotective effects |
| 4-{[2-(4-chlorophenoxy)ethyl]benzimidazol}-pyrrolidinone | Lacks benzodiazole moiety | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
